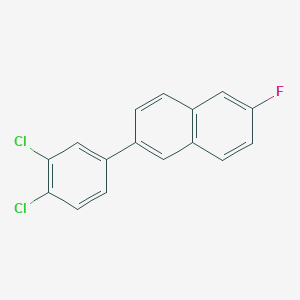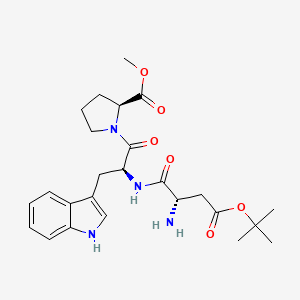
2-(3,4-Dichlorophenyl)-6-fluoronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dichlorophenyl)-6-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to a naphthalene ring system. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dichlorophenyl)-6-fluoronaphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of a palladium catalyst and a base, often under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3,4-Dichlorophenyl)-6-fluoronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as dihydro derivatives.
Substitution: The chlorine and fluorine atoms on the naphthalene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3,4-Dichlorophenyl)-6-fluoronaphthalene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Wirkmechanismus
The mechanism of action of 2-(3,4-Dichlorophenyl)-6-fluoronaphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU): An algicide and herbicide that inhibits photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II.
2,4-Dichlorophenoxyacetic acid (2,4-D): A systemic herbicide that kills broadleaf weeds by causing uncontrolled growth.
Uniqueness: 2-(3,4-Dichlorophenyl)-6-fluoronaphthalene is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C16H9Cl2F |
|---|---|
Molekulargewicht |
291.1 g/mol |
IUPAC-Name |
2-(3,4-dichlorophenyl)-6-fluoronaphthalene |
InChI |
InChI=1S/C16H9Cl2F/c17-15-6-4-13(9-16(15)18)10-1-2-12-8-14(19)5-3-11(12)7-10/h1-9H |
InChI-Schlüssel |
ZZNBMGQYBQNBSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC(=C2)F)C=C1C3=CC(=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Benzimidazole-7-carboxylic acid, 1-[(4-bromophenyl)methyl]-2-ethoxy-, 1-[[(cyclohexyloxy)carbonyl]oxy]ethyl ester](/img/structure/B11833919.png)





![2-Phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one dihydrochloride](/img/structure/B11833949.png)
![7-Fluoro-6-(3-methoxypyrrolidin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B11833950.png)




